molecular formula C14H20BFO3 B7937763 2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7937763
M. Wt: 266.12 g/mol
InChI Key: FNDUPDDPCFOIBC-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with an ethoxy group at the para position and a fluorine atom at the ortho position. The tetramethyl dioxaborolane ring enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions. The ethoxy group contributes electron-donating effects, while the fluorine atom introduces electron-withdrawing properties, creating a balance that may influence reactivity and metabolic stability in pharmaceutical contexts.

Properties

IUPAC Name

2-(4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUPDDPCFOIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity through various studies and data analysis.

  • Molecular Formula : C14H20BFO3
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 1308914-87-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs), which are critical in regulating numerous physiological processes.

Table 1: Summary of Biological Targets

Biological TargetMechanism of ActionImplications
PDE4Inhibition leading to anti-inflammatory effectsTreatment of respiratory diseases
Muscarinic ReceptorsAntagonism affecting cholinergic signalingPotential use in treating asthma and COPD

Research Findings

Recent studies have shown that compounds similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Effects : Research indicates that PDE4 inhibitors can reduce inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to inhibit PDE4 suggests a similar potential.
  • Muscarinic Antagonism : The antagonistic properties at muscarinic receptors may provide therapeutic benefits in treating allergic responses and other cholinergic-mediated conditions. This is particularly relevant in the management of asthma and allergic rhinitis .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on PDE4 Inhibition : A clinical study demonstrated that PDE4 inhibitors significantly improved lung function and reduced exacerbations in patients with COPD. The findings suggest that similar compounds could offer comparable benefits .
  • Muscarinic Receptor Antagonism : Another study highlighted the role of muscarinic receptor antagonists in reducing bronchoconstriction in asthmatic patients. The implications for this compound are promising given its structural similarities .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Preliminary toxicity assessments indicate that compounds within this class may exhibit low toxicity; however, further studies are needed to confirm these findings and assess long-term effects.

Table 2: Toxicological Data Overview

ParameterValue/Description
Acute ToxicityLow (specific values pending)
Chronic Exposure EffectsNot yet established
Recommended Safety MeasuresUse under controlled conditions

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic SynthesisActs as a boron reagent facilitating carbon-boron bond formation in complex organic molecules.
Pharmaceutical DevelopmentImportant in synthesizing boron-containing pharmaceuticals that enhance biological activity.
Material ScienceUsed in the formulation of advanced materials like polymers and coatings for improved performance.
Environmental ChemistryPotential applications in developing sensors for pollutant detection due to its reactivity.

Organic Synthesis

The compound serves as an effective boron reagent in various organic reactions. It facilitates the formation of carbon-boron bonds which are crucial for synthesizing complex organic molecules. These reactions are vital in developing new materials and pharmaceuticals.

Case Study:
Recent studies have highlighted its role in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where it helps form biaryl compounds which are significant in drug development .

Pharmaceutical Development

In the realm of drug discovery, 2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity.

Case Study:
Research has shown that incorporating boron into drug molecules can improve their efficacy and reduce side effects. For instance, boron-containing compounds have been explored as potential inhibitors for various enzymes involved in cancer progression .

Material Science

This compound is also used in the formulation of advanced materials such as polymers and coatings. Its unique properties contribute to improved durability and performance of these materials.

Case Study:
In material science applications, it has been used to create high-performance coatings that resist environmental degradation while maintaining aesthetic qualities .

Environmental Chemistry

The compound shows promise in environmental applications, particularly in developing sensors for detecting pollutants due to its reactivity and selectivity.

Case Study:
Research has indicated that dioxaborolanes can be functionalized to create selective sensors for heavy metals and other pollutants in water sources .

Comparison with Similar Compounds

Substituent Effects

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The methoxy group is less sterically bulky than ethoxy, resulting in higher electron-donating capacity. This compound exhibits a melting point of 125–126°C and is synthesized via methyl iodide and K₂CO₃ catalysis with 76 mg/mL yield .
  • 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The difluoroethoxy group introduces stronger electron-withdrawing effects, enhancing stability. It has a purity of 95% and is marketed for laboratory use .
  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The ethynyl group provides a rigid, linear structure with electron-withdrawing characteristics, suitable for conjugated materials .

Steric and Positional Variations

  • 2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers : Chlorine and methyl substituents in ortho/para positions demonstrate how steric hindrance and electronic distribution affect reactivity. The a-isomer (para-chloro) is isolated in 26% yield via flash chromatography .
  • 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The anthracene moiety extends π-conjugation, making it valuable in optoelectronic materials .

Preparation Methods

General Procedure for Miyaura Borylation

The most widely adopted method involves reacting 4-ethoxy-2-fluoroaryl halides (bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. A representative protocol includes:

  • Reactants : 4-ethoxy-2-fluoroiodobenzene (1.0 equiv), B₂pin₂ (1.2 equiv).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂ with XPhos (10 mol%).

  • Base : KOAc (3.0 equiv) in anhydrous dioxane.

  • Conditions : Reflux at 110°C for 12–16 h under inert atmosphere.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester. Yields typically exceed 85% for electron-rich substrates.

Table 1: Optimization of Palladium Catalysts

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂/KOAcDioxane11092
Pd(OAc)₂/XPhos/K₃PO₄Toluene10088
PdCl₂(PPh₃)₂/NaOAcDMF12078

Grignard/Lithiation-Mediated Boronate Transfer

Aryl Halide Lithiation Followed by Boronation

This method employs aryl halides (e.g., 4-ethoxy-2-fluorobromobenzene) treated with alkyllithium or Grignard reagents to generate arylmetallic intermediates, which react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure :

  • Dissolve 4-ethoxy-2-fluorobromobenzene in THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise, stir for 1 h.

  • Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv).

  • Warm to room temperature, quench with NH₄Cl, and extract with Et₂O.

Yields range from 60–72%, with purity confirmed via ¹H/¹³C NMR. Steric hindrance from the ethoxy group may reduce efficiency compared to simpler aryl halides.

Table 2: Comparative Yields for Lithiation-Borylation

Aryl HalideBaseBoronate EsterYield (%)
4-Bromo-2-fluorophenol ethoxyn-BuLiTarget compound72
4-Iodo-2-fluorophenol ethoxyi-PrMgClTarget compound68

One-Pot Borylation Using Aminoboranes

Catalytic Dehydroiodination and Boron Transfer

Aminoboranes (e.g., diisopropylaminoborane) enable a one-pot synthesis from aryl iodides. The method avoids preformed boron reagents:

  • Iodination : Treat 4-ethoxy-2-fluoroaniline with iodine to form aryl iodide.

  • Dehydroiodination : Add diisopropylaminoborane and Pd(OAc)₂ (5 mol%) in THF.

  • Transesterification : Quench with pinacol to yield the boronate ester.

This approach achieves 89–95% yield for para-substituted aryl iodides but struggles with sterically hindered substrates.

Mechanism Highlights:

  • Oxidative addition of Pd(0) to Ar–I.

  • Aminoborane transfers boron via σ-bond metathesis.

  • Pinacol displaces the amine to stabilize the boronate.

MethodCost EfficiencyScalabilityTypical Scale (g)
Palladium catalysisModerateHigh100+
Lithiation-borylationLowMedium10–50
One-pot aminoboraneHighLow<10

Q & A

Basic: What are the common synthetic routes for preparing this compound in laboratory settings?

Methodological Answer:
The compound is typically synthesized via transition-metal-catalyzed borylation. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) can facilitate the reaction between 4-ethoxytoluene derivatives and bis(pinacolato)diboron (B₂pin₂) in anhydrous solvents like toluene or acetonitrile. Optimized conditions (e.g., 0.2 mol% catalyst loading, ambient temperature, 24-hour reaction time) yield ~83% purity, as demonstrated in analogous syntheses of structurally similar dioxaborolanes . Key steps include rigorous exclusion of moisture and oxygen to prevent boronic ester hydrolysis.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C/11B NMR : The fluorophenyl group shows distinct aromatic proton splitting (e.g., δ 6.8–7.2 ppm for ortho/meta fluorophenyl protons). The ethoxy group appears as a triplet (δ 1.3–1.4 ppm for CH₃) and quartet (δ 3.9–4.1 ppm for OCH₂). The dioxaborolane ring protons are typically absent due to symmetry, but 11B NMR shows a peak near δ 30–32 ppm .
  • IR Spectroscopy : Strong B-O stretching at ~1350–1370 cm⁻¹ and C-F stretching at ~1220 cm⁻¹ confirm structural integrity.
  • HRMS : Molecular ion peaks align with the formula C₁₄H₁₉BFO₃ (calc. 281.14 g/mol) .

Advanced: How can researchers address solubility challenges in spectroscopic studies of boron-containing intermediates?

Methodological Answer:
Solubility issues in non-polar solvents (e.g., benzene-d₆) arise from the polar dioxaborolane moiety. Switching to polar aprotic solvents like THF-d₈ or DMSO-d₆ improves solubility but may alter reaction equilibria, as observed in trialkoxyborohydride formation during ketone reductions . For NMR studies, sonication or gentle heating (≤40°C) can enhance dispersion without degrading the compound.

Advanced: What methodologies are recommended for analyzing hydroxyl group environments using boron-containing reagents?

Methodological Answer:
Quantitative ³¹P NMR with phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) enables precise hydroxyl group analysis. Key steps:

Derivatize hydroxyl groups at –40°C under inert conditions.

Use a 90° pulse angle and 25-second relaxation delay for accurate integration.

Reference condensed phenolic moieties at δ 143–145 ppm and aliphatic hydroxyls at δ 149–150 ppm .

Advanced: How do reaction conditions influence chemoselectivity in metal-catalyzed borylation?

Methodological Answer:
Chemoselectivity depends on:

  • Catalyst Choice : UiO-Co favors aryl C–H borylation over competing pathways (e.g., alkene borylation) due to its Lewis acid strength and pore size .
  • Solvent Effects : Polar solvents (MeCN) stabilize electrophilic boron intermediates, enhancing para-selectivity in fluorophenyl derivatives.
  • Temperature : Elevated temperatures (>80°C) may induce side reactions like demethylation of ethoxy groups.

Advanced: What strategies optimize cross-coupling reactions with this compound?

Methodological Answer:
For Suzuki-Miyaura couplings:

  • Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) minimizes boronic ester hydrolysis.
  • Purification : Flash chromatography (Hex/EtOAc 25:1) resolves diastereomers, achieving >85% yields as shown in analogous systems .
  • Additives : Pd(OAc)₂ with SPhos ligand (2 mol%) suppresses protodeboronation in electron-deficient aryl partners .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of boronate vapors.
  • Waste Disposal : Collect boronate waste in sealed containers for incineration by licensed facilities .

Advanced: How do substituents on the phenyl ring affect reactivity in cross-couplings?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Increase oxidative addition rates with Pd catalysts but may reduce boronate stability. Meta-fluorine substituents show 5:1 regioselectivity in isomer formation due to steric effects .
  • Electron-Donating Groups (e.g., -OEt) : Enhance para-borylation but require lower temperatures to prevent ether cleavage .

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